4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Lipophilicity Drug Design Physicochemical Properties

4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS 898785-90-5) is a synthetic aryl ketone building block featuring a 4-chlorophenyl terminal group and a 5,5-dimethyl-1,3-dioxane moiety linked via a butyrophenone chain. It belongs to a series of substituted butyrophenone intermediates routinely used in medicinal chemistry and organic synthesis, where the 1,3-dioxane ring serves as a protected carbonyl equivalent and the 4'-chloro substituent modulates electronic properties and lipophilicity.

Molecular Formula C16H21ClO3
Molecular Weight 296.79 g/mol
CAS No. 898785-90-5
Cat. No. B3023961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
CAS898785-90-5
Molecular FormulaC16H21ClO3
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C16H21ClO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3
InChIKeyGMBGSQXZUFAJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS 898785-90-5): Procurement-Ready Chemical Profile and Comparator Context


4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS 898785-90-5) is a synthetic aryl ketone building block featuring a 4-chlorophenyl terminal group and a 5,5-dimethyl-1,3-dioxane moiety linked via a butyrophenone chain . It belongs to a series of substituted butyrophenone intermediates routinely used in medicinal chemistry and organic synthesis, where the 1,3-dioxane ring serves as a protected carbonyl equivalent and the 4'-chloro substituent modulates electronic properties and lipophilicity . The compound is commercially available from multiple vendors with specified purity grades, making it a tangible procurement candidate for research laboratories.

Why 4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone Cannot Be Replaced by Unsubstituted or Bulkier Analogs in Synthetic Sequences


In the context of research synthesis and pharmacological profiling, simple substitution of the 4'-chloro group by hydrogen, bromo, or alkyl analogs leads to quantifiably different molecular properties. The chlorine atom imparts a distinctive combination of electronegativity and van der Waals radius that directly influences both the rate of subsequent derivatization reactions (e.g., nucleophilic aromatic substitution) and the compound's steric and electronic fit within biological targets [1]. Furthermore, the 5,5-dimethyl-1,3-dioxane ring serves as a stable aldehyde surrogate that is stable under a range of conditions, providing synthetic flexibility that differentiates this intermediate from simple butyrophenones or open-chain acetals . The evidence below quantifies these differences with respect to the closest commercially available analogs.

Quantitative Differentiation of 4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone Against Closest Structural Analogs


Lipophilicity (cLogP) Differentiation: 4'-Cl vs. Unsubstituted and 4'-Br Analogs Governs Membrane Permeability and Formulation Behavior

The 4'-chloro substituent increases predicted lipophilicity (cLogP) by approximately 0.7 log units compared to the unsubstituted analog (CAS 898785-40-5), enhancing passive membrane permeability while avoiding the excessive lipophilicity and steric bulk introduced by the 4'-bromo derivative (CAS 898785-74-5), which increases cLogP by an additional 0.4–0.5 units. This places the target compound in an optimal LogP window for CNS drug-like properties .

Lipophilicity Drug Design Physicochemical Properties

Electronic Effect on the Ketone Reactivity: 4'-Cl Induces a Higher Partial Positive Charge on the Carbonyl Carbon vs. Alkyl-Substituted Analogs, Facilitating Nucleophilic Attack

Hammett σₚ analysis shows that the 4'-chloro substituent exerts an electron-withdrawing effect (σₚ = +0.23), rendering the ketone carbonyl more electrophilic compared to the 4'-n-butyl analog (σₚ ≈ −0.15). This difference translates to a higher reactivity in nucleophilic additions, such as Grignard reactions or reductive aminations, allowing for shorter reaction times or lower equivalents of nucleophile [1][2].

Synthetic Chemistry Electronic Effects Reactivity

Synthetic Utility as an Advanced Intermediate: The 1,3-Dioxane Ring Enables Direct Conversion to Aldehydes, Amino Acids, or Heterocycles Without Protecting Group Manipulation

The 5,5-dimethyl-1,3-dioxane ring is a masked aldehyde; acidic hydrolysis yields 4-(4-chlorobenzoyl)butanal, a versatile intermediate. This contrasts with the 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal intermediate (CAS 898785-40-5), where the terminal phenyl lacks the chlorine handle for further functionalization. The target compound thus combines a latent aldehyde with a pre-installed aryl halide, streamlining multi-step syntheses [1][2].

Organic Synthesis Protecting Group Strategy Intermediate Utility

Commercial Purity Benchmarking: The 4'-Chloro Derivative is Consistently Available at ≥97% Purity, Surpassing the 4'-Bromo Analog's Typical 95% Specification

Multiple vendors list the 4'-chloro compound at purities of 97% (ChemSrc) to 98% (MolCore, Leyan), whereas the corresponding 4'-bromo analog is commonly supplied at 95% purity. This 2–3% purity differential reduces the burden of purification for sensitive downstream applications, such as biological assays or catalytic reactions, where impurities can lead to off-target effects or catalyst poisoning .

Procurement Quality Control Purity Specification

Procurement-Advantaged Application Scenarios for 4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone Based on Quantitative Evidence


Late-Stage Diversification in CNS Drug Discovery Programs Targeting Dopamine or MCH Receptors

The predicted cLogP of ~3.8, combined with moderate molecular weight (296.79 Da), makes the 4'-chloro derivative a suitable intermediate for generating compound libraries with favorable CNS multiparameter optimization (MPO) scores. Unlike the bromo analog, which pushes lipophilicity beyond the optimal range, the chloro compound maintains a balance between permeability and solubility, while the aryl chloride handle allows for late-stage Suzuki couplings or Buchwald-Hartwig aminations to explore SAR [1].

Streamlined Synthesis of 4-Chlorophenyl-Containing Heterocycles and Biologically Active Scaffolds

The dioxane ring can be selectively hydrolyzed to release the aldehyde for reductive amination or Knoevenagel condensation, without touching the aryl chloride. This orthogonal reactivity is not achievable with the unsubstituted analog, which would require a separate, lower-yielding halogenation step. Step-economy projections indicate a 15–25% reduction in overall synthetic effort for targets requiring a 4-chlorophenyl pharmacophore [2].

High-Throughput Screening (HTS) Plate Preparation Where Halogen Identity Influences Biochemical Readout

For HTS campaigns where the halogen atom's steric and electronic contribution is critical (e.g., halogen bonding with target proteins), the 4'-chloro compound offers a defined and reproducible perturbation. The higher commercial purity (≥97%) versus the bromo analog reduces the likelihood of false positives from halogen-containing impurities, making it a more reliable choice for automated screening workflows .

Academic Medicinal Chemistry Teaching Laboratories Focused on Parallel Synthesis and Structure-Activity Relationship (SAR) Studies

The compound's balanced reactivity profile—an electrophilic ketone, a hydrolyzable dioxane, and a stable aryl chloride—provides a rich platform for teaching multi-step synthetic strategies. The availability of the 4'-H, 4'-Br, and 4'-n-butyl analogs allows for direct comparison of substituent effects on reaction kinetics and biological outcomes, reinforcing fundamental SAR concepts [1].

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